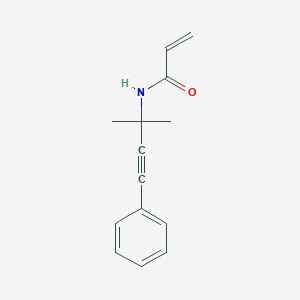
N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a phenyl group, a butynyl chain, and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Butynyl Intermediate: The initial step involves the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol. This can be achieved through the reaction of phenylacetylene with acetone in the presence of a base such as potassium hydroxide.
Amidation Reaction: The butynyl intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired amide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butynyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triple bond in the butynyl chain, converting it to a double or single bond.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides.
科学研究应用
Chemistry: N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl and butynyl groups can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)acetamide
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)butanamide
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)propionamide
Uniqueness: N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials.
属性
IUPAC Name |
N-(2-methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-13(16)15-14(2,3)11-10-12-8-6-5-7-9-12/h4-9H,1H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVTUARXTSZAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














